molecular formula C18H29N3O2 B8507647 tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate

tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B8507647
M. Wt: 319.4 g/mol
InChI Key: RZQBYNOQJYMCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 9-imidazol-1-yl-3-azaspiro[55]undecane-3-carboxylate is a complex organic compound that features a spirocyclic structure with an imidazole ring

Preparation Methods

The synthesis of tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with imidazole under specific conditions. The reaction is carried out under an argon atmosphere with wet palladium on carbon (Pd/C) as a catalyst in tetrahydrofuran (THF) solution. The reaction mixture is stirred at 40°C for 40 hours under 45 psi of hydrogen .

Chemical Reactions Analysis

tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biology: It can be used in the study of enzyme inhibitors and receptor modulators.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate lies in its combination of a spirocyclic structure with an imidazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C18H29N3O2/c1-17(2,3)23-16(22)20-11-8-18(9-12-20)6-4-15(5-7-18)21-13-10-19-14-21/h10,13-15H,4-9,11-12H2,1-3H3

InChI Key

RZQBYNOQJYMCMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N3C=CN=C3)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Imidazole (1.17 g, 17.3 mmol, 3.0 eq.) was added to a stirred suspension of NaH (20.16 mmol, 3.5 eq.) in DMF (10 ml) at 0° C. and the reaction mixture was allowed to stir at the same temperature for 20 min. A solution of tert-butyl 9-(methylsulfonyloxy)-3-azaspiro[5.5]undecane-3-carboxylate (2.0 g, 5.76 mmol, 1.0 eq.) in DMF (5 ml) was added to the reaction mixture at 0° C. and it was stirred at RT for 16 h. The reaction mixture was diluted with water (50 ml) and extracted with ethyl acetate (3×50 ml). The combined organic layers were washed with brine (60 ml) and dried over sodium sulfate. The solvent was evaporated under reduced pressure to obtain the crude product which was purified by column chromatography (silica gel; 3% MeOH/MC) to yield the desired product as a colorless oil. Yield: 59% (1.10 g, 3.45 mmol).
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
20.16 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
59%

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